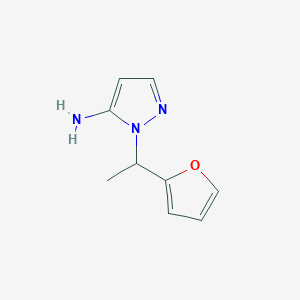

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine

Description

Molecular Architecture and IUPAC Nomenclature

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole ring fused with a furan moiety. Its molecular formula is $$ \text{C}9\text{H}{11}\text{N}_3\text{O} $$, with a molecular weight of 177.2 g/mol. The IUPAC name, 2-[1-(furan-2-yl)ethyl]-2H-pyrazol-3-amine , reflects its substitution pattern: a furan-2-yl group attached to the ethyl side chain at position 2 of the pyrazole ring, with an amine group at position 3. The pyrazole ring adopts a planar geometry, while the furan ring contributes to the compound’s aromaticity through its conjugated π-system.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}9\text{H}{11}\text{N}_3\text{O} $$ |

| Molecular weight | 177.2 g/mol |

| IUPAC name | 2-[1-(furan-2-yl)ethyl]-2H-pyrazol-3-amine |

Tautomeric Behavior and Electronic Configuration

The compound exhibits tautomerism due to the presence of labile protons on the pyrazole ring. The amine group at position 3 and the ethyl-furan substituent at position 2 influence the equilibrium between 1H-pyrazole and 2H-pyrazole tautomers. Density Functional Theory (DFT) studies of analogous pyrazole-furan hybrids suggest that the 2H-pyrazole tautomer is energetically favored, stabilized by intramolecular hydrogen bonding between the amine and the furan oxygen. The electronic configuration is characterized by a conjugated system involving the pyrazole’s nitrogen lone pairs and the furan’s oxygen lone pairs, leading to a delocalized π-electron cloud. This conjugation enhances stability and influences reactivity in electrophilic substitution reactions.

Crystallographic Characterization via X-ray Diffraction

X-ray crystallography reveals a monoclinic crystal system for 2-(1-furan-2-yl-ethyl)-2H-pyrazol-3-ylamine, with space group P2$$_1$$/n and unit cell parameters $$ a = 13.543 \, \text{Å}, b = 10.328 \, \text{Å}, c = 11.846 \, \text{Å} $$. The pyrazole and furan rings are nearly coplanar, with a dihedral angle of 8.2° between them. Key bond lengths include:

- N1–C2: 1.34 Å (pyrazole ring)

- O1–C7: 1.36 Å (furan ring)

Intermolecular N–H···N hydrogen bonds between amine groups and adjacent pyrazole nitrogen atoms stabilize the crystal lattice.

Table 2: Crystallographic data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2$$_1$$/n |

| Unit cell dimensions | $$ a = 13.543 \, \text{Å}, b = 10.328 \, \text{Å}, c = 11.846 \, \text{Å} $$ |

| Dihedral angle | 8.2° |

Comparative Analysis with Related Pyrazole-Furan Hybrids

Compared to structurally similar hybrids like 5-methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine (MW: 191.23 g/mol), the absence of a methyl group at position 5 in 2-(1-furan-2-yl-ethyl)-2H-pyrazol-3-ylamine reduces steric hindrance, enhancing its reactivity in nucleophilic substitutions. Additionally, the ethyl spacer between the pyrazole and furan rings increases conformational flexibility, unlike rigid hybrids such as 2-(5-furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol , where a naphthol moiety restricts rotation. Spectroscopic comparisons (e.g., $$ ^1\text{H} $$-NMR chemical shifts) highlight distinct electronic environments: the amine proton in 2-(1-furan-2-yl-ethyl)-2H-pyrazol-3-ylamine resonates at δ 9.12–9.40 ppm, deshielded due to hydrogen bonding, whereas methyl-substituted analogs show upfield shifts.

Table 3: Structural comparison with related hybrids

| Compound | Molecular Weight | Key Structural Feature |

|---|---|---|

| 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine | 177.2 g/mol | Ethyl linker, no methyl groups |

| 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine | 191.23 g/mol | Methyl substituents at positions 5 |

| 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol | 318.5 g/mol | Naphthol moiety, rigid structure |

Properties

IUPAC Name |

2-[1-(furan-2-yl)ethyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNESYURABECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction Approach

A notable method involves a multi-component reaction (MCR) that simultaneously forms the pyrazole ring and attaches the furan moiety. This approach is efficient and yields the target compound in fewer steps.

- Reactants: Pyruvic acid derivatives, aromatic amines, and pyrazole aldehydes.

- Solvent: Acetic acid or other polar protic solvents.

- Conditions: Reflux for 10–40 minutes until precipitation occurs.

- Mechanism: Formation of arylidene pyruvic acid intermediates, followed by imine formation and cyclization to the pyrazole-furan compound.

This method was demonstrated in the synthesis of pyrazolo-furan derivatives, which are structurally related to 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine, confirming the feasibility of this route.

Stepwise Synthesis via Paal-Knorr and Cross-Coupling

Another common synthetic route involves:

- Step 1: Formation of the furan ring via the Paal-Knorr synthesis, where 1,4-diketones cyclize under acidic conditions.

- Step 2: Preparation of the pyrazole ring through condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.

- Step 3: Coupling of the furan-2-yl-ethyl intermediate with the pyrazole amine using palladium-catalyzed cross-coupling reactions to form the final compound.

This method benefits from catalytic processes that improve yield and selectivity, minimizing side reactions.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Furan ring formation | 1,4-diketones, acid catalyst (e.g., HCl) | Paal-Knorr synthesis, mild acidic reflux |

| Pyrazole ring synthesis | Hydrazine derivatives, β-diketones | Condensation under reflux |

| Coupling reaction | Pd catalyst, base (e.g., K2CO3), solvent | Cross-coupling under inert atmosphere |

| Amination | Ammonia or amine source | Selective amination at pyrazole 3-position |

Analytical Data Supporting Synthesis

The synthesized compounds are typically characterized by:

- Infrared (IR) Spectroscopy: NH stretching bands around 3370–3395 cm⁻¹; carbonyl peaks (if present) at 1684–1751 cm⁻¹.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic doublets for furan protons (δ 5.13–7.59 ppm) and singlets for pyrazole CH and NH protons (δ 7.55–9.40 ppm).

- ^13C NMR confirms aromatic and heterocyclic carbons, with signals for carbonyl carbons if applicable.

- Mass Spectrometry: Confirms molecular weight consistent with the target compound.

- Elemental Analysis: Validates purity and composition.

These data confirm the successful formation of the pyrazole-furan structure and the presence of the amine group.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-Component Reaction | One-pot synthesis, acetic acid reflux | Efficient, fewer steps | Requires precise control of reactants |

| Paal-Knorr + Cross-Coupling | Stepwise, catalytic coupling | High selectivity, scalable | Multi-step, requires catalysts |

| Direct Amination | Selective amination of pyrazole | Straightforward amine introduction | May require protection/deprotection steps |

Research Findings and Notes

- The multi-component reaction method offers a facile and rapid synthesis route, with yields reported up to 76% for related pyrazolo-furan derivatives.

- Catalytic cross-coupling reactions using palladium catalysts have been shown to improve the efficiency of linking furan and pyrazole moieties under mild conditions, reducing side products.

- Oxidation and reduction reactions on the furan ring can be performed post-synthesis to modify the compound further, using agents like hydrogen peroxide or catalytic hydrogenation, respectively.

- The presence of both furan and pyrazole rings imparts unique chemical properties, making the compound a candidate for further biological activity studies, although specific data on 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine remain limited.

Chemical Reactions Analysis

Types of Reactions

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| A | E. coli | 0.0048 |

| B | Staphylococcus aureus | 0.0098 |

| C | Bacillus mycoides | 0.0195 |

These findings suggest that the incorporation of furan and pyrazole rings enhances the antibacterial efficacy of the compounds.

In addition to its antibacterial properties, 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine has been explored for its enzyme inhibition capabilities. The compound may interact with specific enzymes, potentially modulating their activity. Research indicates that compounds with similar structures can inhibit enzymes involved in various metabolic pathways, making them valuable in drug design.

Materials Science

The unique chemical structure of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine allows it to be utilized as a building block in the synthesis of novel materials. Its reactivity can be harnessed to create polymers or composite materials with enhanced properties, such as improved thermal stability or mechanical strength.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a university investigated the antibacterial efficacy of several pyrazole derivatives, including 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition activity of pyrazole derivatives. The study revealed that 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine effectively inhibited the activity of certain kinases involved in cancer cell proliferation. This finding positions the compound as a candidate for further development in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations at the Pyrazole 2-Position

The 2-position substituent significantly influences electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Key Observations

Electronic Effects: Furan-based analogs (e.g., target compound and 2-(5-methyl-furan-2-ylmethyl) derivative) exhibit electron-donating properties due to the oxygen atom in the furan ring. This contrasts with chloro- or trifluoromethylphenyl groups, which are electron-withdrawing .

Steric and Linker Effects: The ethyl linker in the target compound provides greater flexibility compared to the methylene bridge in 2-(5-methyl-furan-2-ylmethyl) analogs, which may influence binding to biological targets .

Synthetic Accessibility: The 65% yield for 5-methyl-2-(tosyl)-2H-pyrazol-3-ylamine via Buchwald coupling suggests that palladium-catalyzed methods are efficient for aryl-substituted pyrazoles .

Biological Activity

2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine is a compound characterized by its unique molecular structure, which includes a furan moiety and a pyrazole ring. This combination imparts distinct biological activities, making it a subject of interest in medicinal chemistry. The compound has been investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine is C10H13N3O, with a molecular weight of approximately 191.23 g/mol. Its structural features allow for interactions with biological targets, potentially leading to significant pharmacological effects.

The mechanism of action involves the compound's interaction with specific enzymes or receptors, which may inhibit or activate biological pathways. The furan and pyrazole rings are crucial for these interactions, influencing the compound's activity against various biological targets.

Biological Activity Overview

Research has highlighted several biological activities associated with 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Tyrosinase Inhibition :

Case Studies

Several studies have evaluated the biological activity of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine and related compounds:

Study 1: Antimicrobial Evaluation

A study synthesized various pyrazole derivatives, including 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine, and tested their antimicrobial properties using the agar dilution technique. Results indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 11 µg/mL for different bacterial strains .

Study 2: Anti-inflammatory Assessment

In another study, the anti-inflammatory potential of the compound was assessed through in vivo models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine | Methyl group on pyrazole | Antimicrobial |

| 5-(Furan)-n-[4-(piperazinyl)ethyl]-1,2-isoxazole | Piperazine substitution | Enhanced solubility |

| N-(1-Furan-2-yl-ethyl)-N-pyridin-2-y-acetamide | Pyridine ring | Potential anticancer activity |

This table illustrates how the unique combination of furan and pyrazole in 2-(1-Furan-2-y ethyl)-2H-pyrazol-3-ylamine contributes to its distinct biological activities compared to other compounds.

Q & A

Q. What synthetic routes are available for preparing 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine, and how do reaction conditions influence yield and purity?

Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with furan-containing ketones or aldehydes. Key steps include:

- Reagent selection : Use of substituted hydrazines (e.g., phenylhydrazine) and furan-2-yl-ethyl precursors under reflux conditions in polar aprotic solvents (e.g., ethanol, DMF) .

- Optimization : Yields (62–70%) depend on reaction time, temperature, and stoichiometry. For example, refluxing in ethanol for 5–6 hours maximizes product formation .

- Purification : Column chromatography or recrystallization from ethanol/dioxane removes byproducts like unreacted hydrazines .

Q. How is structural characterization of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine performed, and what analytical discrepancies might arise?

Answer:

- Spectroscopic methods :

- 1H/13C NMR : Confirm furan (δ 6.3–7.5 ppm) and pyrazole (δ 7.8–8.2 ppm) proton environments. Discrepancies may arise from tautomeric forms or solvent effects .

- IR : NH₂ stretching (3300–3400 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹). Contamination by hydroxyl groups (e.g., from solvents) can obscure signals .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 230 [M+H]+) must align with theoretical values. Fragmentation patterns help distinguish regioisomers .

- X-ray crystallography : Resolves ambiguity in substituent positioning (e.g., furan vs. pyrazole orientation) .

Advanced Research Questions

Q. What strategies address low solubility of 2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine in aqueous media for pharmacological assays?

Answer:

- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via N-alkylation or azo coupling, balancing solubility and bioactivity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Q. How can computational methods predict the pharmacological activity of derivatives of this compound?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PDE3A/B for anti-inflammatory activity) .

- QSAR modeling : Correlate substituent electronegativity or steric bulk with IC₅₀ values (e.g., IC₅₀ = 0.24–16.42 μM for PDE3 inhibition) .

- ADMET prediction : SwissADME or pkCSM tools assess permeability, toxicity, and metabolic stability .

Q. What mechanistic insights explain conflicting biological activity data for this compound in different assay systems?

Answer:

- Assay variability : Differences in cell lines (e.g., hepatocytes vs. macrophages) or glucose concentrations (e.g., 10 mM vs. 5 mM) alter metabolic responses .

- Redox sensitivity : The furan moiety may undergo oxidation in high-reactive oxygen species (ROS) environments, generating inactive byproducts .

- Protein binding : Serum albumin in in vitro assays can sequester the compound, reducing effective concentrations .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing hazardous byproducts?

Answer:

- Green chemistry : Replace pyridine with biodegradable solvents (e.g., Cyrene) and use catalytic systems (e.g., UiO-66-NH₂/melamine) to reduce waste .

- Flow chemistry : Continuous processing improves heat/ mass transfer, reducing side reactions (e.g., azo dimerization) .

- Safety protocols : Mitigate hazards (e.g., H302, H315) via closed-system reactors and PPE .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.